molecular formula C15H17N5O2S B4502259 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide

Cat. No.: B4502259
M. Wt: 331.4 g/mol
InChI Key: YYMRTFBGZHYBJJ-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide is a useful research compound. Its molecular formula is C15H17N5O2S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]-N-4-pyridinylacetamide is 331.11029598 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Methods for Antioxidant Activity

  • Analytical Methods in Determining Antioxidant Activity : This review emphasizes the importance of various tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test. These methods, based on hydrogen atom transfer or electron transfer, are crucial in analyzing the antioxidant capacity of complex samples, including chemicals with structures possibly similar to the query compound. It suggests that electrochemical methods combined with chemical assays could provide comprehensive insights into antioxidants' mechanisms and kinetics (Munteanu & Apetrei, 2021).

Reaction Pathways of Antioxidant Assays

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : This paper discusses the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, used for antioxidant capacity measurement. Understanding these pathways helps clarify how certain antioxidants interact with assays, which could be relevant when studying the antioxidant properties of complex compounds, including those similar to the query chemical (Ilyasov et al., 2020).

Stereochemistry and Pharmacological Profile

  • Stereochemistry of Phenylpiracetam and Its Derivative : This review focuses on the relationship between the stereochemistry of certain compounds and their biological properties, a concept that could be applied when considering the stereochemical aspects of "2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]-N-4-pyridinylacetamide" for potential CNS applications (Veinberg et al., 2015).

Chemistry and Properties of Pyridine Derivatives

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives : This review outlines the biological activities and chemosensing applications of pyridine derivatives, highlighting their significance in medicinal chemistry. Given the pyridinyl component in the query compound, understanding the properties and applications of pyridine derivatives can provide insights into potential research applications (Abu-Taweel et al., 2022).

Photocatalytic Degradation of Pollutants

  • Photocatalytic Degradation of Aromatic and Alicyclic Pollutants : Discusses the mineralization of pollutants by TiO2-UV process, a method that could be relevant when considering the environmental impact or degradation pathways of complex organic compounds, including the query compound (Pichat, 1997).

Properties

IUPAC Name

2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c21-14(17-12-3-5-16-6-4-12)11-20-15(22)2-1-13(18-20)19-7-9-23-10-8-19/h1-6H,7-11H2,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMRTFBGZHYBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.